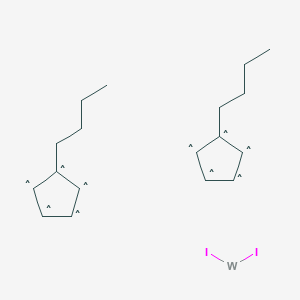
Coelenterazine fcp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coelenterazine fcp is a derivative of coelenterazine, a luciferin widely used in bioluminescence applications. Coelenterazine is a naturally occurring compound found in various marine organisms, including jellyfish, shrimp, and fish. It plays a crucial role in the bioluminescence process, where it acts as a substrate for luciferase enzymes, resulting in the emission of light. This compound is specifically designed to enhance the bioluminescent properties of coelenterazine, making it a valuable tool in scientific research and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of coelenterazine fcp involves several steps, starting from commercially available starting materials. The key steps include the formation of the imidazopyrazinone core, followed by the introduction of specific substituents at various positions on the core. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. For example, the synthesis may involve the use of palladium-catalyzed coupling reactions, oxidation reactions, and protection-deprotection steps to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Coelenterazine fcp undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include molecular oxygen, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound include coelenteramide (from oxidation), reduced derivatives (from reduction), and various substituted derivatives (from substitution reactions). These products have distinct bioluminescent properties and are used in different applications .
Applications De Recherche Scientifique
Coelenterazine fcp has a wide range of scientific research applications, including:
Bioluminescence Imaging: This compound is used as a substrate in bioluminescence imaging to visualize and monitor biological processes in real-time, both in vitro and in vivo.
Reporter Assays: It is used in dual-luciferase reporter assays to study gene expression, protein-protein interactions, and other cellular events.
Drug Screening: This compound is employed in high-throughput screening assays to identify potential drug candidates by monitoring bioluminescent signals.
Environmental Monitoring: It is used in biosensors to detect environmental pollutants and toxins by measuring bioluminescent responses.
Mécanisme D'action
The mechanism of action of coelenterazine fcp involves its oxidation by luciferase enzymes, resulting in the formation of an excited state intermediate (coelenteramide) and the emission of light. The molecular targets include the luciferase enzymes, which catalyze the oxidation reaction. The pathways involved include the binding of this compound to the active site of luciferase, followed by the transfer of electrons and the release of photons .
Comparaison Avec Des Composés Similaires
Coelenterazine fcp is compared with other similar compounds, such as:
Native Coelenterazine: This compound has enhanced bioluminescent properties compared to native coelenterazine, including higher luminescence intensity and longer emission duration.
Coelenterazine h: This compound has distinct spectral properties and higher stability compared to coelenterazine h, making it a preferred choice for specific assays.
Similar compounds include coelenterazine h, DeepBlueC™, and various other coelenterazine derivatives with different substituents and bioluminescent properties .
Propriétés
| 123437-33-2 | |
Formule moléculaire |
C25H24FN3O2 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
8-(cyclopentylmethyl)-2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C25H24FN3O2/c26-19-9-5-17(6-10-19)14-22-25(31)29-15-23(18-7-11-20(30)12-8-18)27-21(24(29)28-22)13-16-3-1-2-4-16/h5-12,15-16,30-31H,1-4,13-14H2 |
Clé InChI |
WJOLQGAMGUBOFS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



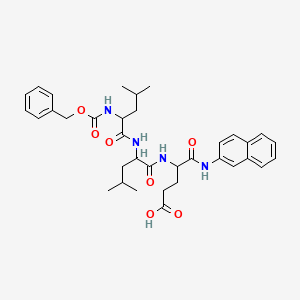


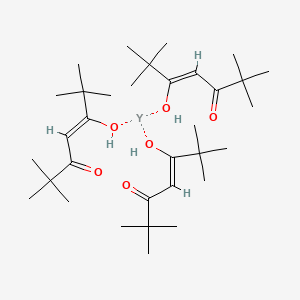

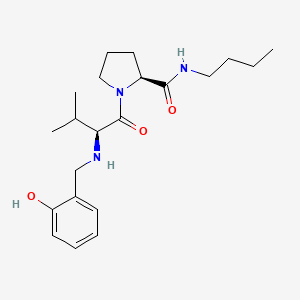
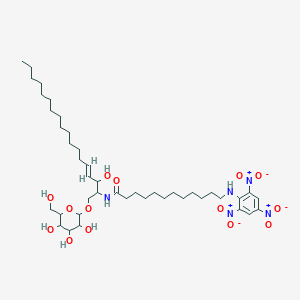
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate](/img/structure/B12059704.png)


